3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
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Overview
Description
3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C6H13BrClN and a molecular weight of 214.53 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a bromoethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Bromoethyl Substitution: The cyclobutane ring is then subjected to a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group.
Amination: The bromoethyl-substituted cyclobutane is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can undergo oxidation to form imines or reduction to form secondary amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Imines and oximes are common oxidation products.
Reduction Products: Secondary amines are typical reduction products.
Scientific Research Applications
3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)cyclobutan-1-amine hydrochloride: Contains an iodine atom in place of bromine.
3-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride: Features a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(2-bromoethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRKTHWTFTFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCBr.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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